6-chloro-N-(4-fluorophenethyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Quantum Chemical Characterization of Pyrimidine Derivatives
A study explored the hydrogen bonding (HB) sites in three pyrimidine compounds derivatives, highlighting the significance of the pyrimidine nucleus in chemical interactions. This research underscores the utility of quantum chemistry methods in identifying molecular interactions critical for the development of new compounds with potential applications in material science and drug development (Traoré et al., 2017).
Synthesis and Characterization of Pyrimidinaminides
Another study focused on the synthesis and characterization of stable betainic pyrimidinaminides, formed through nucleophilic substitution. This research is pertinent to understanding the structural and electronic factors influencing the stability and reactivity of pyrimidine derivatives, which can be crucial for their application in pharmaceuticals and organic materials (Schmidt, 2002).
Transformations of Pyrimidines
Research on the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various substituted amino- and chloro-pyrimidine derivatives showcases the versatility of pyrimidine compounds in chemical synthesis. These transformations are crucial for the development of new chemical entities with potential applications in drug discovery and development (Botta et al., 1985).
Synthesis of Antitumor Intermediates
A study on the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate as an intermediate for antitumor drugs underlines the role of pyrimidine derivatives in medicinal chemistry. This research highlights the process optimization for synthesizing small molecular inhibitors, demonstrating the ongoing efforts to develop new therapies for cancer (Gan et al., 2021).
Amination Mechanisms
The study of amination mechanisms in substituted halogenoaza-aromatics with potassium amide offers insights into the synthetic pathways that can modify pyrimidine derivatives for various applications, including pharmaceuticals (Valk et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been used as acaricides, suggesting that the compound may target enzymes or receptors crucial to the survival of mites .
Biochemical Pathways
Given its potential use as an acaricide, it may interfere with pathways critical to the survival and reproduction of mites .
Result of Action
Similar compounds have demonstrated acaricidal activity, suggesting that this compound may also exhibit such effects .
Properties
IUPAC Name |
6-chloro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-11-7-12(17-8-16-11)15-6-5-9-1-3-10(14)4-2-9/h1-4,7-8H,5-6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBGBRSVHVSUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=NC=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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